tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1286273-14-0
VCID: VC3373928
InChI: InChI=1S/C13H24N2O3/c1-10(16)15-7-5-11(6-8-15)9-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17)
SMILES: CC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol

tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate

CAS No.: 1286273-14-0

Cat. No.: VC3373928

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate - 1286273-14-0

Specification

CAS No. 1286273-14-0
Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
IUPAC Name tert-butyl N-[(1-acetylpiperidin-4-yl)methyl]carbamate
Standard InChI InChI=1S/C13H24N2O3/c1-10(16)15-7-5-11(6-8-15)9-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17)
Standard InChI Key WSXWLCLSFLXVGY-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C
Canonical SMILES CC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate contains several key structural components that define its chemical properties and reactivity:

  • A central piperidine ring with an acetyl group attached to the nitrogen at position 1

  • A methylene linker connecting the piperidine ring at position 4 to a carbamate group

  • A tert-butyloxycarbonyl (Boc) protecting group on the terminal amine

The chemical structure can be represented by the molecular formula C₁₃H₂₄N₂O₃, featuring two nitrogen atoms (one in the piperidine ring and one in the carbamate group) and three oxygen atoms (one in the acetyl group and two in the carbamate group).

Physical Properties

Based on analysis of similar carbamate compounds, the following physical properties can be inferred:

PropertyValueNotes
Molecular Weight256.34 g/molCalculated from molecular formula
Physical StateWhite to off-white solidTypical for similar carbamates
Melting Point95-105°C (estimated)Based on similar piperidine derivatives
SolubilitySoluble in organic solvents (DCM, CHCl₃, THF); poorly soluble in waterCharacteristic of Boc-protected amines
Log P~2.3 (estimated)Indicates moderate lipophilicity
pKa~14.5 (carbamate NH)Estimated based on similar compounds

Chemical Stability

The compound exhibits distinct stability characteristics similar to other tert-butyl carbamates:

  • Stable under normal laboratory conditions at room temperature

  • Sensitive to strong acids due to the acid-labile Boc protecting group

  • Relatively stable in basic conditions

  • Should be stored away from strong acids and oxidizing agents

Synthesis Methods

Common Synthetic Routes

The synthesis of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate typically employs a multi-step approach:

  • Starting Material Preparation: Beginning with 4-(aminomethyl)piperidine or 4-piperidylmethanol as precursors

  • Protection of the Piperidine Nitrogen: Selective acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride

  • Carbamate Formation: Introduction of the Boc group through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base

Alternatively, a convergent approach may be used:

  • Initial Boc Protection: Protection of the primary amine in 4-(aminomethyl)piperidine with Boc₂O

  • Acetylation: Selective acetylation of the piperidine nitrogen with acetyl chloride under controlled conditions

Reaction Conditions

Typical reaction conditions for the key synthetic steps include:

Synthetic StepReagentsSolventTemperatureCatalyst/Base
Boc ProtectionBoc₂O (1.1 eq)DCM or THF0°C to RTTEA or DIPEA
AcetylationAcetyl chloride (1.1 eq)DCM0°C to RTTEA or DIPEA
One-pot synthesisBoc₂O, Acetyl chlorideTHFStaged temperaturePotassium carbonate

Chemical Reactions

Characteristic Reactions

tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate participates in several characteristic reactions:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl group under acidic conditions (typically TFA in DCM or HCl in dioxane) to reveal the free primary amine

  • Amide Hydrolysis: Hydrolysis of the acetyl group under basic conditions to generate the corresponding N-Boc-protected aminomethylpiperidine

  • Nucleophilic Substitutions: The free amine (after Boc deprotection) can participate in various nucleophilic substitution reactions

  • Reduction: The carbonyl groups can undergo reduction with appropriate reducing agents

Mechanisms of Action

The reactivity of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate is primarily determined by its functional groups:

Applications in Research and Development

Pharmaceutical Intermediates

tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate serves as a valuable intermediate in the synthesis of pharmaceutically active compounds:

  • As a building block in the synthesis of peptide-based drug candidates

  • In the development of enzyme inhibitors, particularly those targeting proteases

  • For the preparation of receptor ligands, especially those interacting with G-protein coupled receptors

  • In the synthesis of compounds with improved pharmacokinetic properties due to the balanced lipophilicity imparted by the piperidine and protecting groups

Chemical Biology Applications

Research applications extend to chemical biology, where the compound finds use in:

  • Preparation of affinity probes for protein target identification

  • Development of activity-based protein profiling tools

  • Construction of peptide conjugates for cellular delivery

  • Design of peptidomimetics with enhanced stability

Structure-Activity Relationships

Key Structural Features

The biological activity of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate and its derivatives is influenced by several structural elements:

Modification Effects

Various modifications to the core structure can produce compounds with altered biological properties:

ModificationEffect on Properties
Removal of the Boc groupIncreases water solubility, reveals free amine for further functionalization
Substitution of acetyl with other acyl groupsAlters lipophilicity, binding affinity, and pharmacokinetic properties
Introduction of substituents on the piperidine ringCan enhance selectivity for specific biological targets
Replacement of the methylene linker with other groupsAffects conformational flexibility and binding orientation

Analytical Characterization

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR shows characteristic signals for the tert-butyl group (singlet at ~1.4 ppm), piperidine protons (multiple signals between 1.2-3.5 ppm), acetyl methyl group (singlet at ~2.0 ppm), and carbamate NH (broad signal at ~4.5-5.0 ppm)

  • ¹³C NMR displays signals for carbonyl carbons of the acetyl and carbamate groups at ~170 and ~155 ppm, respectively

Infrared (IR) Spectroscopy:

  • Strong absorption bands for carbonyl stretching of the acetyl group (~1680 cm⁻¹) and carbamate group (~1700 cm⁻¹)

  • N-H stretching band at ~3300-3400 cm⁻¹

Chromatographic Analysis

Chromatographic methods for analysis include:

  • High-Performance Liquid Chromatography (HPLC): Typically using C18 reversed-phase columns with gradients of acetonitrile and water

  • Thin-Layer Chromatography (TLC): Visualization using ninhydrin or UV detection after development in systems containing ethyl acetate and hexanes

  • Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization to enhance volatility

Comparison with Related Compounds

Structural Analogs

Comparison with structurally related compounds provides insight into the unique properties of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate:

CompoundStructural DifferenceProperty Differences
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamateContains hydroxyl group at position 4 instead of being a 4-methyl derivative; lacks acetyl groupMore polar; different hydrogen bonding pattern; altered conformation
tert-Butyl (piperidin-4-ylmethyl)carbamateLacks acetyl group on piperidine nitrogenMore basic piperidine nitrogen; different solubility profile; altered pharmacokinetics
tert-Butyl methyl(piperidin-4-ylmethyl)carbamateContains N-methyl group on carbamate nitrogen instead of acetyl on piperidineDifferent conformational preferences; altered hydrogen bonding capacity
tert-Butyl carbamateLacks piperidine and methylene groupsSimpler structure; different reactivity; significantly lower molecular weight

Research Frontiers and Future Directions

Current Research Applications

Ongoing research involving tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate and related compounds focuses on:

  • Development of novel peptide-based therapeutics

  • Structure-activity relationship studies for various biological targets

  • Use as a scaffold for the design of enzyme inhibitors

  • Application in peptidomimetic research

Future Prospects

Potential future directions include:

  • Exploration of alternative protecting group strategies for specific applications

  • Development of improved synthetic routes with higher yields and fewer byproducts

  • Investigation of biological activities in emerging therapeutic areas

  • Application in bioconjugation chemistry and targeted drug delivery systems

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